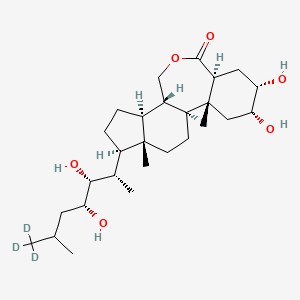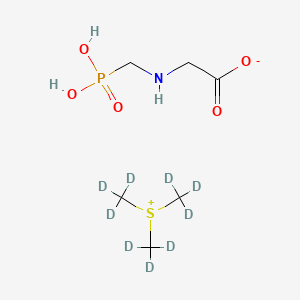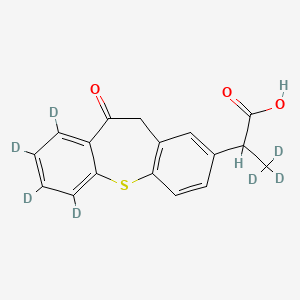
Zaltoprofen-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zaltoprofen-d7 is a deuterated form of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, antipyretic, and anti-inflammatory properties . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Zaltoprofen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zaltoprofen-d7 involves the incorporation of deuterium atoms into the molecular structure of Zaltoprofen. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of Zaltoprofen can involve the reaction of 5-(1-propionyl)-2-thiophenyl phenylacetic acid with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Zaltoprofen-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Zaltoprofen can be oxidized to form Zaltoprofen S-oxide.
Reduction: Reduction reactions can convert Zaltoprofen to its hydroxy derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include Zaltoprofen S-oxide, hydroxy derivatives, and various substituted Zaltoprofen compounds .
Aplicaciones Científicas De Investigación
Zaltoprofen-d7 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Zaltoprofen in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Zaltoprofen.
Drug Interaction Studies: It helps in understanding the interactions of Zaltoprofen with other drugs and their impact on its pharmacokinetics.
Biomedical Research: This compound is used in studies related to pain management, inflammation, and other medical conditions.
Mecanismo De Acción
Zaltoprofen-d7, like Zaltoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . Additionally, it inhibits bradykinin-induced pain responses by blocking the B2 receptor-mediated pathway in primary sensory neurons . This dual mechanism makes it effective in reducing pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Piroxicam: An NSAID with a longer half-life, used for chronic pain management.
Uniqueness
Zaltoprofen-d7 is unique due to its selective inhibition of COX-2 and its ability to block bradykinin-induced pain without affecting bradykinin receptors . This selective action reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs .
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
Clave InChI |
MUXFZBHBYYYLTH-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


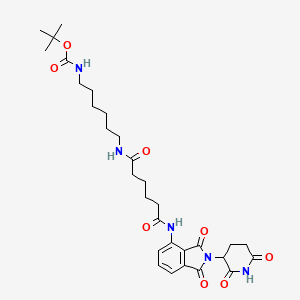
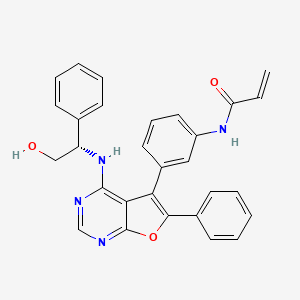
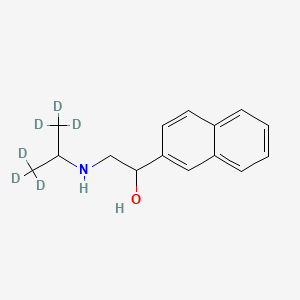
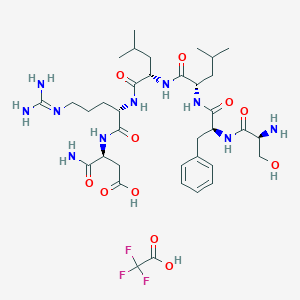
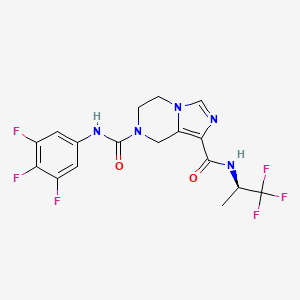

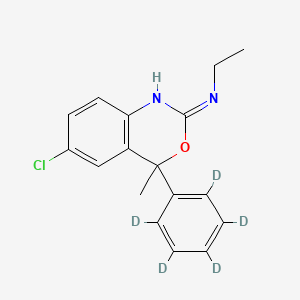

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
